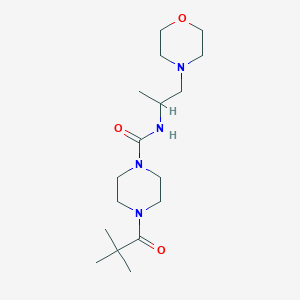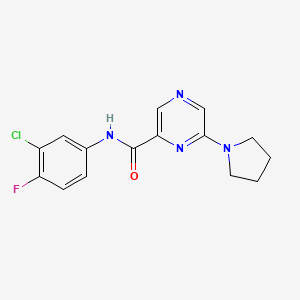![molecular formula C18H23N3O B7446244 N-[4-(dimethylamino)cyclohexyl]quinoline-3-carboxamide](/img/structure/B7446244.png)
N-[4-(dimethylamino)cyclohexyl]quinoline-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(dimethylamino)cyclohexyl]quinoline-3-carboxamide is a synthetic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a quinoline core and a cyclohexyl group substituted with a dimethylamino moiety. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it a subject of study in medicinal chemistry, pharmacology, and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(dimethylamino)cyclohexyl]quinoline-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.
Introduction of the Cyclohexyl Group: The cyclohexyl group can be introduced through a Friedel-Crafts alkylation reaction, where cyclohexyl chloride reacts with the quinoline core in the presence of a Lewis acid catalyst like aluminum chloride.
Substitution with Dimethylamino Group: The dimethylamino group can be introduced via nucleophilic substitution, where dimethylamine reacts with the cyclohexyl-substituted quinoline under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-[4-(dimethylamino)cyclohexyl]quinoline-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Dimethylamine, other nucleophiles, basic or acidic conditions.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-[4-(dimethylamino)cyclohexyl]quinoline-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Studied for its potential interactions with biological macromolecules, including proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Industry: Utilized in the development of new materials with specific electronic, optical, or mechanical properties.
Mécanisme D'action
The mechanism of action of N-[4-(dimethylamino)cyclohexyl]quinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. One known target is the S100A9 protein, which plays a role in inflammatory and autoimmune diseases . The compound binds to S100A9 in a zinc and calcium-dependent manner, inhibiting its interaction with proinflammatory receptors such as Toll-like receptor 4 (TLR4) and receptor for advanced glycation end products (RAGE). This inhibition modulates the immune response and reduces inflammation.
Comparaison Avec Des Composés Similaires
N-[4-(dimethylamino)cyclohexyl]quinoline-3-carboxamide can be compared with other similar compounds, such as:
ADB-FUBINACA: A synthetic cannabinoid with a similar carboxamide structure but different pharmacological properties.
ADBICA: Another synthetic cannabinoid with a similar core structure but different substituents.
QUCHIC: A quinolinyl carboxylate with a different substitution pattern on the quinoline core.
The uniqueness of this compound lies in its specific substitution pattern and its ability to interact with S100A9, making it a valuable compound for research in inflammation and autoimmune diseases.
Propriétés
IUPAC Name |
N-[4-(dimethylamino)cyclohexyl]quinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O/c1-21(2)16-9-7-15(8-10-16)20-18(22)14-11-13-5-3-4-6-17(13)19-12-14/h3-6,11-12,15-16H,7-10H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOPQDASATZXZJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCC(CC1)NC(=O)C2=CC3=CC=CC=C3N=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-[(Thiophen-2-yl)formamido]propane-1-sulfonyl fluoride](/img/structure/B7446165.png)

![4-(1-Methylpyrazol-4-yl)-1-[[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]methyl]triazole](/img/structure/B7446180.png)
![N-[2-[5-(5-fluoro-1-benzofuran-7-yl)-1,2,4-oxadiazol-3-yl]propan-2-yl]methanesulfonamide](/img/structure/B7446186.png)
![2-[1-[6-(2-Chlorophenyl)pyridazin-3-yl]piperidin-3-yl]acetamide](/img/structure/B7446197.png)
![1-Methyl-4-[5-[(1-propan-2-ylpyrazol-3-yl)methyl]-1,2,4-oxadiazol-3-yl]pyridin-2-one](/img/structure/B7446199.png)
![N-methyl-1-thieno[3,2-b]pyridin-6-ylsulfonylpiperidine-2-carboxamide](/img/structure/B7446207.png)
![(2R)-2-[[5-(2,3-dichlorophenyl)furan-2-yl]methylamino]propan-1-ol](/img/structure/B7446210.png)
![(1S,3R)-3-[(5-chlorothiophen-2-yl)methyl-prop-2-enylcarbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B7446211.png)
![(2-Fluorophenyl)-[4-[(1-methylpyrazol-3-yl)methylamino]piperidin-1-yl]methanone](/img/structure/B7446218.png)
![2-[4-(9-Phenylpurin-6-yl)morpholin-3-yl]acetamide](/img/structure/B7446234.png)
![5-cyclopropyl-2-methyl-N-[2-(6-oxopyrimidin-1-yl)ethyl]pyrazole-3-carboxamide](/img/structure/B7446237.png)

![N,N-dimethyl-3-[1-(3-methyltriazol-4-yl)sulfonylpyrrolidin-2-yl]aniline](/img/structure/B7446269.png)
